An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate, a halogenated indole (B1671886) derivative of interest in medicinal chemistry and drug development. This document details a feasible synthetic route, outlines key characterization data, and presents this information in a clear and accessible format for researchers in the field.
Compound Overview
Methyl 6-Bromo-1H-Indole-3-Carboxylate is a substituted indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. The presence of a bromine atom at the 6-position and a methyl carboxylate group at the 3-position significantly influences its chemical properties and biological activity. Indole derivatives are known to exhibit a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities. Notably, Methyl 6-bromo-1H-indole-3-carboxylate has been identified as a marine-derived natural product with potential antitumor properties[1].
Table 1: Physical and Chemical Properties of Methyl 6-Bromo-1H-Indole-3-Carboxylate [2]
| Property | Value |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 868656-97-7 |
| IUPAC Name | methyl 6-bromo-1H-indole-3-carboxylate |
Synthesis Protocol
Experimental Protocol: Fischer-Speier Esterification
Materials:
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6-Bromo-1H-indole-3-carboxylic acid
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Anhydrous Methanol (B129727) (CH₃OH)
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Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Ethyl Acetate (B1210297)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Glassware for extraction and filtration
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, suspend 6-Bromo-1H-indole-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
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Catalyst Addition: To the stirring suspension, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
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Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.
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Neutralization: Carefully neutralize the acidic solution by the dropwise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7).
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude Methyl 6-Bromo-1H-Indole-3-Carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
Characterization Data
Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 6-Bromo-1H-Indole-3-Carboxylate. The following tables summarize the expected and reference characterization data.
Table 2: General Characterization Data
| Parameter | Value/Description | Reference |
| Molecular Formula | C₁₀H₈BrNO₂ | [2] |
| Molecular Weight | 254.08 g/mol | [2] |
| Melting Point | Not available for the target compound. The precursor, 6-bromoindole-3-carboxaldehyde, has a melting point of 202-206 °C. |
Note: While specific spectral data for Methyl 6-Bromo-1H-Indole-3-Carboxylate was not found in the search results, the data for the closely related compound, Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate , is provided below for comparative purposes. The absence of the 2-methyl group in the target compound will result in a simpler ¹H NMR spectrum in the aromatic region and the absence of a methyl signal around 2.7 ppm.
Table 3: Reference Spectroscopic Data for Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate [5][6]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.34 (brs, 1H, NH), 7.94 (d, J = 9.0 Hz, 1H), 7.45 (d, J = 1.8 Hz, 1H), 7.31 (dd, J = 9.0, 1.8 Hz, 1H), 3.92 (s, 3H, OCH₃), 2.73 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ 166.1, 144.2, 135.2, 126.0, 125.0, 122.7, 115.7, 113.4, 104.9, 50.9, 14.2. |
| HRMS (ESI) | m/z [M+Na]⁺ calcd for C₁₁H₁₀BrNO₂Na: 289.9787, found: 289.9782. |
Biological Activity and Potential Signaling Pathways
Methyl 6-Bromo-1H-Indole-3-Carboxylate has been identified as a marine-derived natural product with demonstrated antitumor activity[1]. While the specific molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated in the available literature, the indole scaffold is a well-known pharmacophore that can interact with a variety of biological targets.
Many indole derivatives exert their anticancer effects through mechanisms such as:
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Induction of Apoptosis: Triggering programmed cell death in cancer cells.
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Cell Cycle Arrest: Halting the proliferation of cancer cells at various stages of the cell cycle.
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Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
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Interaction with Microtubules: Disrupting the cellular cytoskeleton, which is crucial for cell division.
Given the structural similarities to other bioactive indoles, it is plausible that Methyl 6-Bromo-1H-Indole-3-Carboxylate may act through one or more of these pathways. Further research is required to delineate its precise mechanism of action.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of Methyl 6-Bromo-1H-Indole-3-Carboxylate. The outlined Fischer-Speier esterification protocol offers a practical and efficient route to this compound. While specific spectral data for the target molecule requires experimental determination, the provided reference data for a close analog serves as a valuable guide for characterization. The known antitumor activity of this marine-derived natural product, coupled with the diverse biological roles of the indole scaffold, underscores its potential as a lead compound in drug discovery and development. Further investigation into its precise mechanism of action and biological targets is warranted to fully explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methyl 6-Bromo-1H-Indole-3-Carboxylate | C10H8BrNO2 | CID 11499811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
